Acecainide
Overview
Description
Acecainide, known chemically as N-acetylprocainamide, is recognized for its pharmacodynamic and pharmacokinetic properties, primarily as a Class III antiarrhythmic agent derived from the N-acetylation of procainamide. It exhibits potential therapeutic applications in the management of cardiac arrhythmias. This compound is administered either intravenously or orally and is predominantly eliminated through renal excretion. Despite limited comparative and placebo-controlled trials, acecainide has shown efficacy in reducing premature ventricular beats and preventing the induction of ventricular tachycardia, signaling its potential over procainamide, particularly due to its reduced formation of antinuclear antibodies (Harron & Brogden, 1990).
Synthesis Analysis
The synthesis of related compounds and analogues offers insights into methodologies that may apply to acecainide, demonstrating the broader chemical reactions and syntheses strategies employed in creating complex molecules. For example, the synthesis of acetic acid from methanol and CO2 highlights innovative approaches to chemical production, potentially relevant to understanding acecainide's synthesis (Qian et al., 2016).
Molecular Structure Analysis
Research on the molecular structure of similar compounds provides a basis for understanding acecainide's structure. For instance, the investigation into the molecular structure and conformation of phospholipids and their analogues helps elucidate the structural characteristics and stability of acecainide, given its pharmaceutical relevance (Hitchcock et al., 1974).
Chemical Reactions and Properties
The chemical properties of acecainide, including its reactivity and stability, can be inferred from studies on similar compounds. For example, research on the synthesis and properties of poly[poly(ethylene glycol)-co-cyclic acetal] based hydrogels provides insights into the reactivity and potential chemical modifications of acecainide, offering a perspective on its chemical versatility and applications (Kaihara et al., 2007).
Physical Properties Analysis
The physical properties of acecainide, such as solubility, melting point, and stability, are critical for its formulation and therapeutic efficacy. Studies on related compounds, like the structural chemistry of phosphatidylethanolamine, provide valuable information on the physical characteristics important for the pharmaceutical application of acecainide (Hitchcock et al., 1974).
Chemical Properties Analysis
Understanding acecainide's chemical properties, including its pharmacological activity and interaction with biological systems, is essential for its therapeutic use. The pharmacological profile of acecainide, as detailed in initial studies, outlines its mechanism of action, effectiveness, and comparative advantages over related compounds (Harron & Brogden, 1990).
Scientific Research Applications
Specific Scientific Field
Acecainide is used in the field of Cardiology .
Comprehensive Summary of the Application
Acecainide is a Class III antiarrhythmic agent . It’s the N-acetylated metabolite of procainamide . It’s used to treat cardiac arrhythmias, specifically to reduce premature ventricular beats and prevent induction of ventricular tachycardia .
Methods of Application or Experimental Procedures
Acecainide can be administered either intravenously or orally . The predominant effect of acecainide in isolated tissue and animal studies is a dose-dependent lengthening of the action potential duration and effective refractory period . This indicates Class III antiarrhythmic activity with little or no effect on resting membrane potential, action potential amplitude, or upstroke velocity .
Summary of Results or Outcomes
In therapeutic trials, acecainide markedly reduced premature ventricular beats and prevented induction of ventricular tachycardia in more than 70% of patients following intravenous administration and in about 50% after oral administration . Acecainide was effective in about one-quarter of patients refractory to other antiarrhythmic drugs . Long-term oral therapy has shown that about 40% of the small number treated for extended periods were controlled for periods of 6 months to 3 to 4 years .
properties
IUPAC Name |
4-acetamido-N-[2-(diethylamino)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEECCEWTUVWFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34118-92-8 (mono-hydrochloride) | |
Record name | Acecainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048414 | |
Record name | Acecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acecainide | |
CAS RN |
32795-44-1 | |
Record name | N-Acetylprocainamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32795-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acecainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-((2-(Diethylamino)ethyl)carbamoyl)-acetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910Q707V6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylprocainamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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